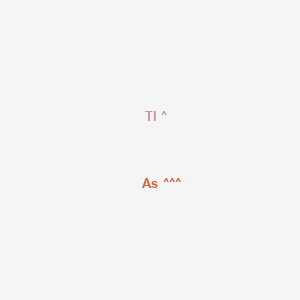

Arsenic;thallium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arsenic is a metalloid element that forms a number of poisonous compounds . It is widely distributed throughout the Earth’s crust, and can be released into the atmosphere and water through natural and human activities . Arsenic and its compounds are used in various fields of industry and science, including metallurgy .

Thallium is a chemical element with the symbol Tl and atomic number 81 . It is a soft, bluish-white metal with a metallic luster that tarnishes in the air and is found in nature in trace amounts, usually in ores .

Synthesis Analysis

For Arsenic , the review summarizes the results of publications on methods for determining arsenic in metallurgical materials from 2000 to 2022 . An easy synthetic route for the synthesis of orthorhombic black arsenic based on the crystallization of amorphous arsenic by mercury vapors has been demonstrated .

For Thallium , there is a mention of the synthesis of all axially ligated complexes of thallium porphyrins .

Molecular Structure Analysis

Arsenic occurs in the natural environment in four oxidation states: As (V), As (III), As (0) and As (−III) . Arsenic is the 33rd element of the Periodic Table .

Thallium has a hexagonal close-packed (hcp) crystal structure . It exists in two allotropic forms: α-thallium, hexagonal close-packed, stable at room temperature; and β-thallium, body-centered cubic, stable above 226°C .

Chemical Reactions Analysis

Arsenic reacts with hydrogen sulfide in slightly acid solution to form yellow As2S3 . It also reacts with silver ions under neutral and alkaline conditions .

Thallium reacts vigorously with fluorine, chlorine, and bromine to form the dihalides thallium (III) fluoride, TlF3, thallium (III) chloride, TlCl3, and thallium (III) bromide, TlBr3, respectively .

Physical And Chemical Properties Analysis

Arsenic is a gray, very brittle substance . It sublimes at 615º . It combines readily with sulfur and oxygen at high temperatures .

Thallium is a gray post-transition metal . It is soft and can be cut with a knife . When isolated, thallium resembles tin, but discolors when exposed to air .

Wissenschaftliche Forschungsanwendungen

Environmental and Biomedical Speciation Analysis : Arsenic, antimony, and thallium speciation is crucial due to their toxicity, bioavailability, and reactivity. Hyphenated techniques are used for their analysis in environmental and biomedical fields, providing low detection limits and high precision (Michalski et al., 2012).

Poisoning and Toxicity Studies : Thallium and arsenic have been studied in cases of criminal poisoning, exhibiting symptoms like peripheral neuropathies and alopecia for thallium, and gastrointestinal issues for arsenic. Treatment strategies and outcomes in such poisoning cases are also a focus (Rusyniak et al., 2002).

Interaction with Other Elements : The impact of arsenic, mercury, and thallium on the metabolism of selenium in rats has been studied, revealing how these elements can inhibit the excretion of selenium compounds and affect their retention in various organs (Levander & Argrett, 1969).

Water and Sediment Speciation : Research on arsenic, antimony, chromium, and thallium speciation in water and sediment samples is important for environmental protection. This involves advanced analytical methods like LC-ICP-MS to analyze these elements in various matrices (Jabłońska-Czapla, 2015).

Trace Elements in Airborne Particulate Matter : Techniques like graphite furnace atomic absorption spectrometry are used to determine the presence of arsenic, antimony, selenium, and thallium in airborne particulate matter. This research is vital for understanding pollution and its health impacts (Welz et al., 1988).

Concentration in Respirable Particles : Studies have shown that toxic trace elements like arsenic and thallium are concentrated in small respirable particles emitted from coal-fired power plants, highlighting environmental and health concerns (Natusch et al., 1974).

Inhibition of Myelination : Research on the effects of lead, arsenic, thallium, and mercury on myelination in vitro provides insights into how these elements can affect the nervous system (Windebank, 1986).

Soil Contamination and Remediation : The effects of mineral amendments on thallium mobility in contaminated soils have been studied, with findings showing reduced thallium content and transformation into less active forms, which is crucial for environmental remediation (Liu et al., 2020).

Wirkmechanismus

Arsenic binds with sulfhydryl groups and disrupts sulfhydryl containing enzymes . It replaces the stable phosphorus anion in phosphate with the less stable As (V) anion, leading to rapid hydrolysis of high energy bonds in compounds such as ATP .

Thallium interferes with cellular metabolism, affecting vital potassium-dependent processes and mitochondrial metabolism .

Safety and Hazards

Eigenschaften

IUPAC Name |

arsenic;thallium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAVADUIRPWBCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[Tl] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsTl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.305 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenic;thallium | |

CAS RN |

12006-09-6 |

Source

|

| Record name | Thallium arsenide (TlAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.